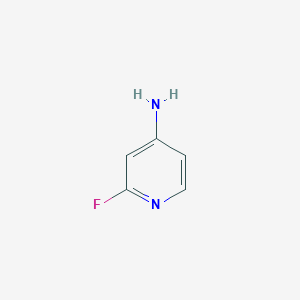

4-Amino-2-fluoropyridine

Overview

Description

4-Amino-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H5FN2 and a molecular weight of 112.11 g/mol . This compound is of significant interest in the field of chemistry due to its unique properties conferred by the presence of both an amino group and a fluorine atom on the pyridine ring.

Mechanism of Action

Target of Action

4-Amino-2-fluoropyridine is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the SM cross-coupling reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of these pathways involve the formation of new carbon–carbon bonds, which are crucial in various synthetic processes .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the SM cross-coupling reaction . This reaction is widely used in organic synthesis, allowing for the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . Additionally, the reaction is known to be exceptionally mild and functional group tolerant, suggesting that it can be carried out in a variety of environments .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Amino-2-fluoropyridine are largely influenced by its reactive amino group and the electron-withdrawing effect of the fluorine atom . The fluorine atom can activate the pyridine ring towards nucleophilic substitution reactions

Cellular Effects

They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Molecular Mechanism

It is known that the fluorine atom can activate the pyridine ring towards nucleophilic substitution reactions . This suggests that this compound could potentially interact with biomolecules through nucleophilic substitution reactions.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties , which could potentially influence their temporal effects in laboratory settings.

Preparation Methods

The synthesis of 4-Amino-2-fluoropyridine can be achieved through various methods. One common synthetic route involves the halogen replacement reaction of 2-nitro-5-halogenated pyridine with a fluorine reagent such as potassium fluoride, cesium fluoride, or tetrafluoroborate under heating conditions. This is followed by a reduction reaction using a reducing agent like hydrogen to obtain the target product . Another method involves the reaction of 4-fluoropyridine-2-amide with sodium hypochlorite solution, followed by extraction and recrystallization to yield this compound .

Chemical Reactions Analysis

4-Amino-2-fluoropyridine undergoes various chemical reactions due to its reactive amino group and the electron-withdrawing effect of the fluorine atom. Some of the common reactions include:

Nucleophilic Substitution: The fluorine atom activates the pyridine ring towards nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds under mild conditions.

Scientific Research Applications

4-Amino-2-fluoropyridine has several applications in scientific research:

Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds due to its ability to enhance biological activity and stability.

Material Science: The compound is valuable in the development of new materials with unique electronic properties.

Agrochemicals: It serves as a precursor in the synthesis of herbicides and insecticides.

Radiopharmaceuticals: Fluorinated pyridines, including this compound, are used in the synthesis of imaging agents for cancer diagnosis and treatment.

Comparison with Similar Compounds

4-Amino-2-fluoropyridine can be compared with other fluorinated pyridines, such as:

2-Amino-5-fluoropyridine: Similar in structure but with the fluorine atom at a different position, affecting its reactivity and applications.

4-Fluoropyridine: Lacks the amino group, resulting in different chemical properties and uses.

2-Fluoropyridine: Another fluorinated pyridine with distinct reactivity due to the position of the fluorine atom.

The uniqueness of this compound lies in its combination of an amino group and a fluorine atom on the pyridine ring, which imparts specific electronic and steric effects that are valuable in various chemical and biological applications .

Properties

IUPAC Name |

2-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAKBYXSHKYFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376491 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18614-51-2 | |

| Record name | 4-Amino-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when 4-amino-2-fluoropyridine reacts with copper halides? What are the structural characteristics and magnetic properties of the resulting compounds?

A1: The reaction of this compound (2-F-4-AP) with copper halides yields distinct coordination complexes and salts, each displaying unique structural and magnetic characteristics:

- (2-F-4-AP)2CuCl2: This complex crystallizes in an orthorhombic space group (Pccn) and exhibits a distorted square planar geometry around the copper atom []. Magnetic susceptibility measurements, analyzed using the uniform chain Heisenberg model, reveal antiferromagnetic interactions with a coupling constant (J) of -28(1) K [].

- (2-F-4-AP)2CuBr2: Crystallizing in the monoclinic space group C2/m, this complex adopts a geometry closer to distorted tetrahedral []. Intermolecular interactions between bromine and copper atoms create a square layer arrangement within the crystal lattice []. Magnetic data indicate weak ferromagnetic interactions with a J value of 0.71(2) K [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methylbenzenesulfonate;(2E)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-(2-methyl-1H-indol-3-yl)prop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B102185.png)